2-Cyclopropyl-4-methylfuran-3-carboxylic acid
Description
2-Cyclopropyl-4-methylfuran-3-carboxylic acid is a furan-based carboxylic acid derivative featuring a cyclopropyl substituent at position 2 and a methyl group at position 4 of the furan ring. The compound is catalogued as a building block in synthetic chemistry, suggesting its utility in drug discovery and materials science .
Properties
IUPAC Name |
2-cyclopropyl-4-methylfuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-5-4-12-8(6-2-3-6)7(5)9(10)11/h4,6H,2-3H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGROXQRATKPFKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Cyclopropyl-4-methylfuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary, but the general approach involves the coupling of a cyclopropyl-substituted boronic acid with a furan derivative.
. These methods ensure high purity and consistent quality for use in various applications.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes nucleophilic acyl substitution with alcohols to form esters. Diazomethane (CH₂N₂) is particularly effective for methylation under mild conditions :
Reaction:
Mechanism:
| Conditions | Reagent | Product | Reference |
|---|---|---|---|
| Room temperature | Diazomethane | Methyl 2-cyclopropyl-4-methylfuran-3-carboxylate | |
| Acid catalysis (H₂SO₄) | Methanol | Methyl ester |
Decarboxylation and Rearrangement
The cyclopropane ring influences decarboxylation pathways. At elevated temperatures (120–150°C), the compound undergoes a concerted decarboxylative rearrangement , forming dihydrofuran derivatives :
Reaction:
Mechanism:
-
Cyclopropane ring strain facilitates 1,2-bond cleavage, generating an α,β-unsaturated ketene intermediate .
-
Kinetics: First-order dependence on substrate concentration; rate increases in polar solvents (e.g., DMF) .
Key Data:
-
Activation Energy: ~25 kcal/mol (determined via Arrhenius plots) .
-
Solvent Effects: Rate in DMF is 31× faster than in cyclohexane .
Acid Chloride Formation
Reaction with thionyl chloride (SOCl₂) converts the carboxylic acid to its corresponding acid chloride, a precursor for amides or anhydrides :
Reaction:
Conditions:
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring participates in electrophilic additions (e.g., halogenation) and hydrogenolysis :
Halogenation
Reaction with bromine (Br₂) induces ring-opening via radical intermediates :
Reaction:
Conditions:
Hydrogenolysis
Catalytic hydrogenation (H₂/Pd-C) cleaves the cyclopropane ring, yielding a butenyl-substituted furan :
Reaction:
Yield: 70–80% at 50–100 psi H₂ .
Nucleophilic Acyl Substitution
The carboxyl group reacts with amines to form amides under standard coupling conditions:
Reaction:
Conditions:
Comparative Reactivity Table
Scientific Research Applications
Pharmaceutical Applications
Antibacterial Properties
Research indicates that compounds related to 2-Cyclopropyl-4-methylfuran-3-carboxylic acid exhibit significant antibacterial activity. The structural characteristics of cyclopropyl-containing carboxylic acids have been linked to enhanced efficacy against both Gram-positive and Gram-negative bacteria. For instance, similar compounds have shown superior antibacterial action compared to known antibiotics such as nalidixic acid and pipemidic acid, particularly against pathogens like Staphylococcus and Escherichia coli .
Potential as a Drug Candidate
The unique structural features of this compound make it a candidate for further development into novel therapeutic agents. Its ability to interact with bacterial enzymes and disrupt metabolic pathways is under investigation, suggesting that it could serve as a template for designing new antibiotics .
Organic Synthesis Applications
Synthesis of Complex Molecules
this compound can be utilized as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including esterification and amidation reactions. These transformations are crucial in the production of pharmaceuticals and agrochemicals .
Fragment Coupling Reactions
Recent studies have highlighted the use of carboxylic acids like this compound in fragment coupling reactions, which are essential for synthesizing functionalized cyclopropanes. This method enhances the efficiency of creating complex structures with specific biological activities .
Agricultural Applications
Pesticide Development
The cyclopropyl moiety is known for its role in enhancing the biological activity of pesticide formulations. Research has shown that derivatives of cyclopropanecarboxylic acids can improve the efficacy of herbicides and insecticides by increasing their potency against target pests while reducing the toxicity to non-target organisms .
Feed Additives
There is potential for using compounds like this compound as feed additives in livestock. These compounds may promote growth and improve feed utilization, contributing positively to animal husbandry practices .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 2-Cyclopropyl-4-methylfuran-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular targets and pathways. The exact mechanism of action can vary based on the context in which the compound is used.
Comparison with Similar Compounds
Research and Application Implications
- Medicinal Chemistry : The cyclopropyl group in the target compound could improve metabolic stability in drug candidates, similar to trifluoromethyl groups in pyridine derivatives .
- Material Science : Furan-carboxylic acids are precursors for biodegradable polymers; the methyl and cyclopropyl groups may tune polymer flexibility and degradation rates.
- Safety Considerations : While the target compound’s hazards are unconfirmed, analogs like 4-Formylfuran-2-carboxylic acid underscore the need for rigorous toxicity testing, especially for reactive substituents .
Biological Activity
2-Cyclopropyl-4-methylfuran-3-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound has a furan ring substituted with a cyclopropyl group and a carboxylic acid, which contributes to its chemical reactivity and biological properties. The structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies have shown that derivatives of cyclopropane carboxylic acids demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . The presence of the cyclopropyl group is thought to enhance membrane permeability, allowing for increased interaction with microbial targets.
Antiviral Activity
The compound's potential antiviral properties are also noteworthy. Similar furan derivatives have been investigated for their ability to inhibit viral proteases, which are crucial for viral replication . The mechanism often involves the disruption of viral protein processing, thereby hindering the life cycle of viruses such as SARS-CoV-2.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as a non-covalent inhibitor of key enzymes involved in microbial metabolism or viral replication.
- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, potentially disrupting their integrity and function.
- Receptor Modulation : There is evidence suggesting that similar compounds can modulate receptor activity, influencing cellular signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluating various cyclopropane carboxylic acids found that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range.
- Antiviral Screening : In vitro assays demonstrated that compounds structurally related to this compound inhibited viral replication by targeting proteolytic enzymes essential for viral maturation .
Data Tables
Q & A
Q. What are the established synthetic routes for 2-cyclopropyl-4-methylfuran-3-carboxylic acid, and how can reaction conditions (e.g., catalysts, solvents) be optimized for higher yields?
The synthesis of this compound typically involves cyclopropanation of furan precursors or functionalization of pre-existing furan derivatives. For example, cyclopropane rings can be introduced via [2+1] cycloaddition reactions using carbene precursors. Optimization may involve testing palladium or copper catalysts to enhance regioselectivity, adjusting solvent polarity (e.g., DMF vs. THF) to stabilize intermediates, and controlling reaction temperatures (50–80°C) to minimize side reactions like ring-opening . Post-synthesis purification via recrystallization or column chromatography is critical for isolating the carboxylic acid form.
Q. What analytical techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?
High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are essential. In a related furan-carboxylic acid derivative, HRMS data (e.g., observed m/z 167.0703 for [C₉H₁₂O₄-H₂O+H]⁺) confirm molecular composition, while ¹H NMR peaks (e.g., δ 7.27 ppm for furan protons) and ¹³C NMR signals (e.g., 169.92 ppm for carboxylic carbons) help assign substituent positions . Coupling constants (e.g., J = 7.6 Hz for propyl chains) and DEPT experiments distinguish methyl/cyclopropyl groups. Cross-validate with computational tools like ChemDraw or Gaussian for predicted shifts.
Q. How can researchers assess the stability of this compound under varying storage and experimental conditions?
Stability studies should include:
- Thermal stability : Thermogravimetric analysis (TGA) to identify decomposition temperatures.
- pH sensitivity : Test solubility and integrity in acidic (pH < 3) or basic (pH > 10) aqueous solutions.
- Light sensitivity : Monitor UV-Vis spectra before/after exposure to UV light.
Safety data for analogous furan-carboxylic acids indicate potential sensitivity to oxidizing agents and high temperatures, necessitating storage in inert atmospheres at 2–8°C .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols, as furan derivatives may exhibit uncharacterized acute toxicity .
- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in cyclopropane ring-opening or carboxylate derivatization?
Mechanistic studies require:
- Isotopic labeling : Use deuterated solvents or ¹³C-labeled cyclopropane to track ring-opening pathways via NMR.
- Kinetic profiling : Monitor reaction rates under varying temperatures to identify rate-determining steps (e.g., ring strain release in cyclopropane).
- Computational modeling : DFT calculations (e.g., Gaussian 16) to map transition states and activation energies for decarboxylation or esterification reactions .
Q. How should contradictory data on the biological activity of this compound be resolved?
Discrepancies in bioactivity assays (e.g., antimicrobial vs. inactive results) may arise from:
- Purity issues : Validate compound purity via HPLC (>95%) and control for residual solvents.
- Assay conditions : Test activity under varying pH, serum concentrations, or cell lines.
- Metabolic stability : Use liver microsome assays to assess rapid degradation masking true activity .
Q. What strategies can be employed to model the compound’s reactivity in silico for drug discovery or materials science applications?
- QSAR studies : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with logP or pKa using Molinspiration or Schrodinger Suite.
- Docking simulations : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina, guided by NMR-derived conformers .
- Electronic structure analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites for synthetic modifications .
Q. What are the challenges in studying the ecological impact or biodegradation pathways of this compound?
- Persistence testing : Use OECD 301B (ready biodegradability) assays to measure mineralization in aqueous systems.
- Toxicity screening : Conduct Daphnia magna or algae growth inhibition tests, noting that furan derivatives may exhibit low acute toxicity but unknown chronic effects .
- Metabolite identification : LC-MS/MS to detect transformation products (e.g., hydroxylated or ring-opened metabolites) in soil/water matrices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
